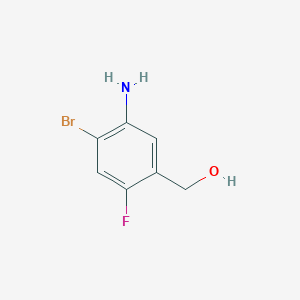
(5-Amino-4-bromo-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-4-bromo-2-fluorophenyl)methanol is an aromatic compound with a molecular formula of C7H7BrFNO. This compound is characterized by the presence of amino, bromo, and fluoro substituents on a phenyl ring, along with a methanol group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4-bromo-2-fluorophenyl)methanol typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as borane-tetrahydrofuran complex (BH3-THF) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents is also optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4-bromo-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 5-amino-4-bromo-2-fluorobenzaldehyde or 5-amino-4-bromo-2-fluorobenzoic acid .
Scientific Research Applications
(5-Amino-4-bromo-2-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Amino-4-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorophenyl)methanol
- (4-Bromo-2-fluorophenyl)methanol
- (5-Amino-2-fluorophenyl)methanol
Uniqueness
(5-Amino-4-bromo-2-fluorophenyl)methanol is unique due to the specific combination of amino, bromo, and fluoro substituents on the phenyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the amino group enhances its potential for hydrogen bonding, while the bromo and fluoro groups increase its reactivity in substitution reactions .
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
(5-amino-4-bromo-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3,10H2 |
InChI Key |
KLBZTWUGKLLANS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















